(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide
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Overview
Description
(E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves a multi-step process. The initial step often includes the preparation of the bipyridine and dimethoxyphenyl intermediates. These intermediates are then subjected to a coupling reaction under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bipyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of (E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, affecting their function and activity. The pathways involved can include signal transduction, gene expression regulation, and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(4-methoxyphenyl)acrylamide
- (E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dihydroxyphenyl)acrylamide
Uniqueness
(E)-N-([2,4’-bipyridin]-3-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of both bipyridine and dimethoxyphenyl groups, which confer distinct electronic and steric properties. These features make it particularly suitable for specific applications in catalysis and biological research.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-19-7-5-16(14-20(19)28-2)6-8-21(26)25-15-18-4-3-11-24-22(18)17-9-12-23-13-10-17/h3-14H,15H2,1-2H3,(H,25,26)/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGLHXGFWVETTG-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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